MRT67307 dihydrochloride

TBK1 IKKε Innate Immunity

MRT67307 uniquely provides potent dual TBK1/IKKε inhibition without affecting IKKα/β, enabling precise dissection of non-canonical IKK pathways. Its ULK1/2 and SIK2 inhibition offers robust autophagy blockade and a regulatory macrophage phenotype, an unmatched profile versus BX795 or GSK8612. Procure for reliable IRF3 suppression and inflammation studies.

Molecular Formula C26H38Cl2N6O2
Molecular Weight 537.5 g/mol
Cat. No. B1150241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT67307 dihydrochloride
SynonymsN-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride
Molecular FormulaC26H38Cl2N6O2
Molecular Weight537.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H36N6O2.2ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);2*1H
InChIKeyZIKXPHATVRPOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-[[5-Cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride (MRT67307): A Dual TBK1/IKKε Inhibitor with Extended Kinase Profile for Autophagy and Innate Immunity Research


N-[3-[[5-Cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride, commonly known as MRT67307, is a small-molecule amino-pyrimidine derivative that functions as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) [1]. It is a derivative of BX795 and is primarily utilized as a chemical probe to dissect signaling pathways involving TBK1/IKKε, which are central to innate immune responses, inflammation, and autophagy [2].

N-[3-[[5-Cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride: Why Off-Target Profiles and Potency Gaps Preclude Simple Analog Substitution


While numerous small molecules target TBK1 and/or IKKε, their selectivity and potency profiles diverge significantly, rendering them non-interchangeable. For example, the commonly used analog BX795 potently inhibits PDK1 (IC50 = 6 nM), which introduces confounding signaling effects not observed with MRT67307 [1]. Conversely, the more selective TBK1 inhibitor GSK8612 (IC50 = 158 nM) lacks MRT67307's broader polypharmacology, including potent inhibition of ULK1/2 (IC50 = 45/38 nM) and SIK2 (IC50 = 67 nM), which are critical for autophagy modulation and anti-inflammatory cytokine induction . Substituting MRT67307 with an alternative therefore risks either introducing unintended pathway interference or failing to recapitulate the multi-kinase inhibitory profile necessary for specific experimental outcomes.

N-[3-[[5-Cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride: Quantitative Differentiation Against Key Kinase Inhibitor Comparators


TBK1 and IKKε Dual Inhibition Potency Compared to Amlexanox and BX795

MRT67307 inhibits TBK1 with an IC50 of 19 nM and IKKε with an IC50 of 160 nM at 0.1 mM ATP in vitro, providing >50-fold greater potency against TBK1 compared to amlexanox (IC50 ≈1-2 µM) and >3-fold improvement over BX795 for IKKε inhibition (BX795 IKKε IC50 = 41 nM) . Unlike BX795, MRT67307 does not inhibit PDK1 at relevant concentrations [1].

TBK1 IKKε Innate Immunity Inflammation

ULK1/2 Autophagy Kinase Inhibition vs. SBI-0206965 and ULK-101

MRT67307 inhibits the autophagy-initiating kinases ULK1 and ULK2 with IC50 values of 45 nM and 38 nM, respectively . This contrasts with the selective ULK1 inhibitor SBI-0206965, which has an IC50 of 108 nM for ULK1 and 711 nM for ULK2, indicating MRT67307 is more potent and less selective between the isoforms . Furthermore, MRT67307 is less potent than the highly optimized ULK1 inhibitor ULK-101 (IC50 = 1.6 nM), but provides the additional benefit of concurrent TBK1/IKKε inhibition .

Autophagy ULK1 ULK2 Cancer

Salt-Inducible Kinase (SIK) Inhibition Profile vs. HG-9-91-01

MRT67307 inhibits the salt-inducible kinases SIK1, SIK2, and SIK3 with IC50 values of 250 nM, 67 nM, and 430 nM, respectively, and potentiates IL-10 production in LPS-stimulated macrophages [1]. In contrast, the SIK inhibitor HG-9-91-01 is more potent against SIK2 (IC50 = 0.9 nM) but does not inhibit TBK1/IKKε [2]. This polypharmacology enables MRT67307 to simultaneously suppress pro-inflammatory signaling (via TBK1/IKKε) while boosting anti-inflammatory cytokine output (via SIK inhibition) in a manner that selective SIK inhibitors cannot replicate.

SIK Macrophage Immunometabolism IL-10

MARK Family Kinase Inhibition and Multi-Kinase Polypharmacology

MRT67307 inhibits all four members of the microtubule affinity-regulating kinase (MARK) family: MARK1 (IC50 = 27 nM), MARK2 (52 nM), MARK3 (36 nM), and MARK4 (41 nM) [1]. It also inhibits NUAK1 (IC50 = 230 nM) and has >90% inhibition of Aurora B, JAK2, and MLK1/3 at 1 µM in a 108-kinase panel [1]. This broad polypharmacology contrasts sharply with more selective TBK1 inhibitors like GSK8612, which shows selectivity for TBK1 over 285 kinases .

MARK Microtubule Alzheimer's Kinase Profiling

Lack of IKKα/IKKβ Inhibition: Cleaner NF-κB Pathway Dissection

MRT67307 does not inhibit the canonical IKK complex members IKKα or IKKβ even at 10 µM . This contrasts with less selective inhibitors that may confound results by blocking the classical NF-κB activation pathway. For instance, the dual TBK1/IKKε inhibitor amlexanox also spares IKKα/IKKβ at relevant concentrations, but is significantly less potent (~1-2 µM) . MRT67307 therefore combines potent dual inhibition of the non-canonical IKKs (TBK1/IKKε) with complete sparing of the canonical pathway, enabling clean dissection of IRF3-dependent vs. NF-κB-dependent transcriptional responses.

NF-κB IKK Inflammation Signaling

N-[3-[[5-Cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride: Optimal Research Use Cases Based on Quantitative Evidence


Dual TBK1/IKKε Inhibition in Innate Immunity and Viral Hyper-Inflammation Models

MRT67307 is uniquely suited for studies requiring potent, dual inhibition of TBK1 and IKKε to suppress IRF3-driven type I interferon responses without affecting canonical NF-κB signaling. Its 19 nM IC50 for TBK1 and 160 nM IC50 for IKKε, combined with complete sparing of IKKα/IKKβ at 10 µM, enables precise dissection of the non-canonical IKK pathway in models of viral infection, autoimmunity, and STING-mediated inflammation . This profile was effectively leveraged in a murine SARS-CoV-2 model to attenuate immunopathology [1].

Autophagy Flux Studies Requiring Concurrent ULK1/2 and TBK1/IKKε Blockade

For autophagy research, MRT67307 offers a distinct advantage over selective ULK1 inhibitors by simultaneously blocking the autophagy-initiating kinases ULK1/2 (IC50 = 45/38 nM) and the upstream regulatory kinases TBK1/IKKε. This multi-target profile is essential for robust inhibition of autophagosome formation and maturation, as demonstrated in studies of mTOR-dependent autophagy [2]. The compound's ability to block autophagy in cells makes it a preferred tool for investigating the interplay between innate immune signaling and cellular self-degradation pathways.

Macrophage Polarization and Anti-Inflammatory Cytokine Induction

MRT67307's inhibition of SIK2 (IC50 = 67 nM) alongside TBK1/IKKε enables a unique functional outcome: suppression of pro-inflammatory IRF3 signaling while simultaneously boosting IL-10 and IL-1ra production in LPS-stimulated macrophages. This dual mechanism promotes a regulatory macrophage phenotype that cannot be achieved with selective TBK1 inhibitors or SIK inhibitors alone [3]. Procurement is warranted for studies investigating immunometabolism, endotoxin tolerance, or the resolution of inflammation.

Multi-Kinase Profiling and Chemical Biology Tool for Understudied Kinases

Due to its broad inhibition profile encompassing MARK1-4 (IC50 = 27-52 nM), NUAK1 (230 nM), and several other kinases at 1 µM, MRT67307 serves as a valuable chemical probe for exploring the functional consequences of multi-kinase engagement in cellular models. It is particularly useful for target deconvolution studies and for validating the phenotypic effects observed with more selective but narrower-spectrum inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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